Cas no 2228363-68-4 (5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1,2-oxazol-4-amine)

5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1,2-oxazol-4-amine is a heterocyclic compound featuring a fused benzopyran-oxazole structure, which lends it unique chemical properties for research applications. The presence of the oxazole-amine moiety enhances its potential as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its rigid benzopyran scaffold contributes to structural stability, while the reactive amine group allows for further functionalization. This compound is of interest in the development of pharmacologically active agents, given its ability to interact with biological targets. High purity and well-defined synthesis routes ensure reproducibility for investigative studies.
5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1,2-oxazol-4-amine structure
2228363-68-4 structure
Product Name:5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1,2-oxazol-4-amine
CAS No:2228363-68-4
MF:C12H12N2O2
MW:216.235882759094
CID:6149969
PubChem ID:165709315
Update Time:2025-10-28

5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1,2-oxazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1,2-oxazol-4-amine
    • EN300-1752369
    • 2228363-68-4
    • Inchi: 1S/C12H12N2O2/c13-11-6-14-16-12(11)9-1-2-10-7-15-4-3-8(10)5-9/h1-2,5-6H,3-4,7,13H2
    • InChI Key: LZMFIMJADWZBQM-UHFFFAOYSA-N
    • SMILES: O1CC2C=CC(C3=C(C=NO3)N)=CC=2CC1

Computed Properties

  • Exact Mass: 216.089877630g/mol
  • Monoisotopic Mass: 216.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 61.3Ų

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5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1,2-oxazol-4-amine Related Literature

Additional information on 5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1,2-oxazol-4-amine

Introduction to 5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1,2-oxazol-4-amine (CAS No. 2228363-68-4)

5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1,2-oxazol-4-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2228363-68-4, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The structural framework of this compound incorporates a 3,4-dihydro-1H-2-benzopyran moiety linked to an 1,2-oxazol ring system, which is a common motif in drug discovery due to its ability to interact with biological targets in a precise manner.

The significance of this compound lies in its potential applications in the development of novel therapeutic agents. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such molecules with biological targets. The 5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1,2-oxazol-4-amine structure has been shown to possess properties that make it a viable candidate for further investigation in drug design.

In the realm of medicinal chemistry, the synthesis and characterization of this compound have been subjects of extensive research. The< strong>1,2-oxazol ring is known for its versatility in forming hydrogen bonds and hydrophobic interactions, which are crucial for the development of small-molecule inhibitors. The presence of the< strong>3,4-dihydro-1H-2-benzopyran scaffold adds an additional layer of complexity and functionality, making it an attractive scaffold for designing molecules with enhanced pharmacological properties.

The compound’s potential therapeutic applications have been explored in various preclinical studies. Researchers have been particularly interested in its interaction with enzymes and receptors that are implicated in diseases such as cancer and inflammatory disorders. The< strong>5-(3,4-dihydro-1H-2-benzopyran)-6-yl]-1,2-oxazol-4-amino moiety has been identified as a key pharmacophore that contributes to the compound’s biological activity.

The synthesis of 5-(3,4-dihydro-1H-2-benzopyran)-6-y]-1,2 oxazol -4 -amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core. These methods not only enhance the efficiency of the synthesis but also allow for the introduction of various functional groups that can be tailored for specific biological activities.

In recent years, there has been a growing interest in leveraging computational tools to accelerate the discovery and development of novel pharmaceuticals. Molecular docking studies have been conducted using this compound as a lead molecule to identify potential binding sites on target proteins. These studies have provided valuable insights into the interactions between 5-(3,4-dihydro -1H -2-benzopyran)-6-y]-1 , 2 oxazol -4 -amine and its biological targets, which has guided further modifications and optimizations.

The pharmacokinetic properties of this compound are also under investigation. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. Preliminary studies suggest that 5-(3 , 4 dihydro -1 H -2 benzopyran ) -6 y l ] -1 , 2 ox az ol -4 -ami ne exhibits favorable pharmacokinetic profiles , which could make it an attractive candidate for further development.

The future directions for research on 5-(3 , 4 dihydro -1 H -2 benzopyran ) -6 y l ] -1 , 2 ox az ol -4 -ami ne include exploring its potential as an anti-cancer agent . The ability of this compound to interact with key enzymes and receptors involved in cancer cell proliferation has been demonstrated in vitro . Further preclinical studies are needed to evaluate its efficacy and safety in vivo . Additionally , investigating its mechanisms of action will provide a deeper understanding of how it exerts its therapeutic effects.

In conclusion , 5-(3 , 4 dihydro -1 H -2 benzopyran ) -6 y l ] -1 , 2 ox az ol -4 ami ne is a promising compound with significant potential in pharmaceutical research . Its unique structural features and biological activities make it an attractive candidate for further investigation . As research continues , this compound may contribute to the development of novel therapeutic agents that address unmet medical needs . The integration of computational chemistry , synthetic organic chemistry , and pharmacological studies will be essential in realizing its full therapeutic potential.

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